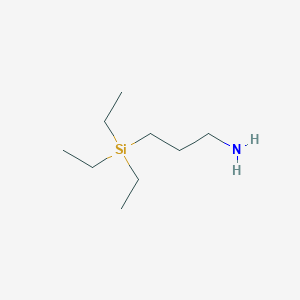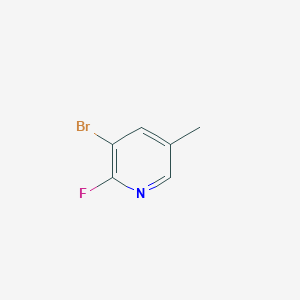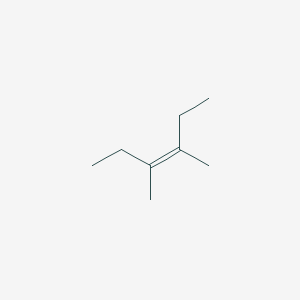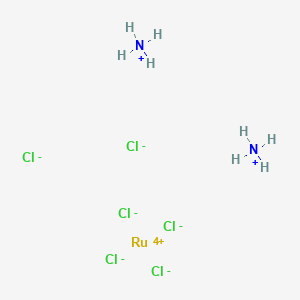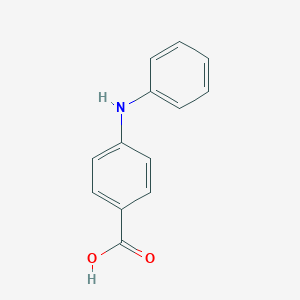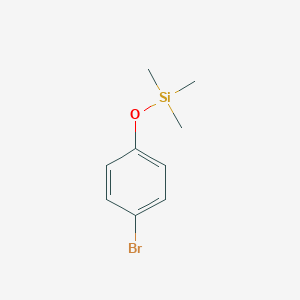
Silane, (4-bromophenoxy)trimethyl-
概要
説明
"Silane, (4-bromophenoxy)trimethyl-" is a compound that belongs to the organosilicon chemical family, which are compounds containing carbon-silicon bonds. Organosilicon chemistry is a highly versatile field with applications ranging from materials science to synthesis of complex organic molecules. Although the provided papers do not directly discuss "Silane, (4-bromophenoxy)trimethyl-", they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related organosilicon compounds, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of organosilicon compounds often involves the use of chlorosilanes as intermediates. For example, the synthesis of multifunctional (chloromethyl)silanes is achieved through coupling reactions between (chloromethyl)lithium and chlorosilanes . Similarly, trimethyl(2-phenoxyethyl)silanes can be synthesized directly from aromatic fluorides and 2-(trimethylsilyl)ethanol, indicating that direct synthesis methods are also applicable for the production of organosilicon compounds with specific functional groups .
Molecular Structure Analysis
The molecular structure of organosilicon compounds can be characterized by various spectroscopic methods, including NMR studies and single-crystal X-ray diffraction. For instance, a series of (chloromethyl)silanes were characterized by NMR and elemental analyses, with some compounds further studied by single-crystal X-ray diffraction . These techniques are essential for confirming the molecular structure and understanding the spatial arrangement of atoms within the molecule.
Chemical Reactions Analysis
Organosilicon compounds can participate in a variety of chemical reactions. Tris(trimethylsilyl)silane, for example, is an effective reducing agent for organic halides and a hydrosilylating agent for ketones and alkenes . The silylation potential of (2,4,6-trimethoxyphenyl)silanes under mild acidic conditions with various nucleophiles has been examined, demonstrating chemo- and regioselectivity . These findings suggest that "Silane, (4-bromophenoxy)trimethyl-" could also be involved in similar chemical transformations, acting as a silylation agent or participating in reduction reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of organosilicon compounds are influenced by their molecular structure. For example, the silylation reagents mentioned in the synthesis of (2,4,6-trimethoxyphenyl)silanes are neither moisture nor air sensitive, which makes them easy to handle . The byproducts of these reactions, such as 1,3,5-trimethoxybenzene, are relatively inert and recyclable. These properties are important for practical applications and environmental considerations. The physical properties such as solubility, boiling point, and stability of "Silane, (4-bromophenoxy)trimethyl-" would likely be influenced by the presence of the bromophenoxy group and the trimethylsilyl groups.
科学的研究の応用
Synthesis and Cross-Coupling Reactions
Silane derivatives, including (4-bromophenoxy)trimethylsilane, have been investigated for their potential in synthetic organic chemistry. A notable application is their use in direct synthesis techniques and cross-coupling reactions. For example, trimethyl(2-phenoxyethyl)silanes have been synthesized from aromatic fluorides, demonstrating the versatility of silane derivatives in organic synthesis (Grecian, Hadida, & Warren, 2005). Furthermore, a palladium/copper catalytic system has been developed to enable the cross-coupling of aryl(trialkyl)silanes with aryl bromides, highlighting the role of silanes in facilitating complex organic reactions (Komiyama, Minami, Furuya, & Hiyama, 2018).
Protecting Groups and Silylation Potential
The use of silane derivatives as protecting groups and their silylation potential in organic synthesis have been explored. Triorganyl(2,4,6-trimethoxyphenyl)silanes have been synthesized and characterized, serving as reagents in selective cleavage and silylation reactions. These compounds demonstrate the utility of silane-based protecting groups in synthetic chemistry, offering both chemo- and regioselectivity (Popp, Nätscher, Daiß, Burschka, & Tacke, 2007).
Chemical Vapor Deposition (CVD) Precursors
Organosilicon compounds, including trimethylsilanes, have been identified as valuable precursors for chemical vapor deposition (CVD) processes. The synthesis and thermal properties of various organosilicon compounds have been investigated, emphasizing their importance in the deposition of thin films for various applications. The volatility and thermal stability of these compounds make them suitable for use in CVD processes without the need for additional heating (Ermakova et al., 2016).
Photoinitiators and Polymerization
New photoinitiators based on silyl radical chemistry have been proposed for initiating both free radical polymerization and free radical promoted cationic polymerizations. Compounds such as 4-tris(trimethylsilyl)silyloxybenzophenone have been studied, showing the potential of silyl radicals in photopolymerization processes. These findings highlight the role of silane derivatives in developing new photoinitiators with high efficiency and low oxygen inhibition (Lalevée et al., 2008).
Dielectric and Thermally Conductive Materials
The modification of nanocomposite materials with silane coupling agents has been explored to enhance their dielectric properties and thermal conductivity. For instance, silane coupling reagent functionalized nanosized boron nitride fillers have been used to fabricate bismaleimide/diallylbisphenol A nanocomposites, demonstrating significant improvements in dielectric properties, thermal conductivity, and thermal stability. Such advancements underscore the importance of silane derivatives in the development of materials for microelectronic applications (Gu et al., 2016).
Safety And Hazards
The safety data sheet for a related compound, trimethylsilane, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
特性
IUPAC Name |
(4-bromophenoxy)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrOSi/c1-12(2,3)11-9-6-4-8(10)5-7-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKPTBHJWBSOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066275 | |
| Record name | (4-Bromophenoxy)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, (4-bromophenoxy)trimethyl- | |
CAS RN |
17878-44-3 | |
| Record name | 1-Bromo-4-[(trimethylsilyl)oxy]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17878-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenoxy)trimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017878443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (4-bromophenoxy)trimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-bromo-4-[(trimethylsilyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (4-Bromophenoxy)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromophenoxy)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4-Bromophenoxy)trimethylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83AG4X9EPE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

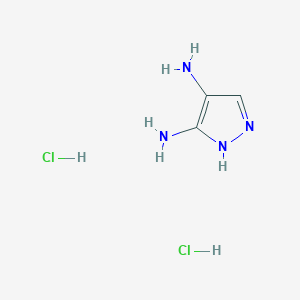

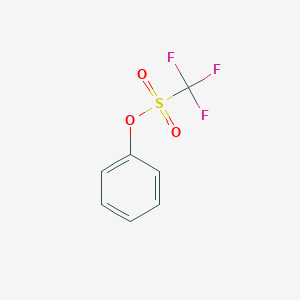

![Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-](/img/structure/B98762.png)
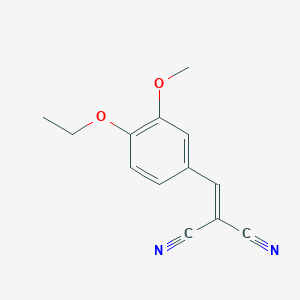
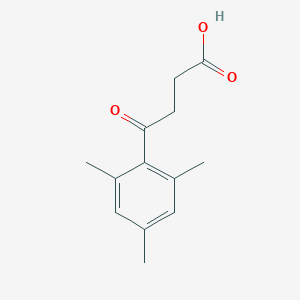

![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid](/img/structure/B98768.png)
